3-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid
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Overview
Description
3-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid is an organic compound with the molecular formula C12H10O4. It is a derivative of benzoic acid, featuring an ethoxy group and a propynyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid typically involves the reaction of ethyl propiolate with a substituted benzaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted benzoic acid derivatives .
Scientific Research Applications
3-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and propynyl groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxyprop-1-yn-1-yl)benzoic acid: Similar structure but with a hydroxy group instead of an ethoxy group.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Features a propynyl group attached to a different position on the benzene ring.
Uniqueness
3-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10O4 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
3-(3-ethoxy-3-oxoprop-1-ynyl)benzoic acid |
InChI |
InChI=1S/C12H10O4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-5,8H,2H2,1H3,(H,14,15) |
InChI Key |
KUPZVOFKLWEYTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC(=CC=C1)C(=O)O |
Origin of Product |
United States |
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